Benzoic acid, 2-nitro-, heptyl ester
Description
Benzoic acid, 2-nitro-, heptyl ester (hypothetical structure: C₁₄H₁₉NO₄; molecular weight ≈265.31 g/mol) is an aromatic ester featuring a nitro group at the 2-position of the benzoic acid moiety and a heptyl alkyl chain.
Properties
CAS No. |
61580-24-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.30 g/mol |
IUPAC Name |
heptyl 2-nitrobenzoate |
InChI |
InChI=1S/C14H19NO4/c1-2-3-4-5-8-11-19-14(16)12-9-6-7-10-13(12)15(17)18/h6-7,9-10H,2-5,8,11H2,1H3 |
InChI Key |
FSRRXYRYBZFTDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2-nitro-, heptyl ester can be achieved through esterification reactions. One common method involves the reaction of 2-nitrobenzoic acid with heptyl alcohol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the production of benzoic acid, 2-nitro-, heptyl ester may involve continuous esterification processes using advanced reactors. The use of catalysts like tetraisopropyl titanate can enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2-nitro-, heptyl ester undergoes various chemical reactions, including:
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Hydrogen gas with a metal catalyst like palladium.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: 2-nitrobenzoic acid and heptyl alcohol.
Reduction: 2-amino-benzoic acid, heptyl ester.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 2-nitro-, heptyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-nitro-, heptyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester linkage allows the compound to be hydrolyzed, releasing the active benzoic acid derivative, which can then exert its effects on various biological pathways .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Key Compounds :
Benzoic Acid, Heptyl Ester (C₁₄H₂₀O₂; MW 220.31) Substituent: None. Properties: Detected in plant stress responses; hydrophobic due to the heptyl chain.
Benzoic Acid, 2-Hydroxy-, Heptyl Ester (C₁₄H₂₀O₃; MW 236.31) Substituent: 2-hydroxy. Properties: Increased polarity compared to non-substituted esters; prone to hydrolysis.
p-Hydroxybenzoic Acid Heptyl Ester (Heptylparaben) (C₁₄H₂₀O₃; MW 236.31)
- Substituent: 4-hydroxy.
- Applications: Widely used as a preservative due to antimicrobial activity.
4-Trifluoromethylbenzoic Acid, Heptyl Ester (C₁₅H₁₉F₃O₂; MW 288.31) Substituent: 4-trifluoromethyl.
Benzoic Acid, 2-Nitro-, Heptyl Ester (Hypothetical) Substituent: 2-nitro.
Data Table :
Physicochemical and Functional Differences
- Solubility: The nitro group in 2-nitroheptyl ester increases polarity compared to unsubstituted heptyl esters but remains less polar than hydroxylated analogs (e.g., heptylparaben). This balance may enable solubility in both organic and partially aqueous matrices. Longer alkyl chains (e.g., pentadecyl esters in R. semenowii) enhance hydrophobicity, reducing water solubility .
- Stability: Nitro groups confer resistance to hydrolysis compared to esters with electron-donating groups (e.g., 2-hydroxy or 4-hydroxy substituents) .
- Bioactivity: Nitroaromatics are associated with antimicrobial and antitumor properties in compounds like 2-acetylamino-benzoic acid methyl ester . The 2-nitroheptyl ester may exhibit similar bioactivity, though this requires empirical validation. Heptylparaben’s preservative efficacy is linked to its 4-hydroxy group , a feature absent in the nitro analog.
Analytical and Detection Considerations
- For example, benzoic acid esters with nitrobenzoyl substituents (e.g., CAS 918943-21-2) show distinct fragmentation patterns . Detection limits for parabens (e.g., heptylparaben: LOQ 0.4–4.0 mg/L ) suggest that nitro-substituted esters may require similar sensitivity adjustments in mass spectrometry.
Synthetic Routes :
- While direct synthesis data are unavailable, analogous nitrobenzoic esters (e.g., methyl 2-nitrobenzoate) suggest feasible pathways:
Fischer esterification: 2-nitrobenzoic acid + heptanol (acid-catalyzed).
DCC coupling : Carbodiimide-mediated esterification for higher yields .
Environmental and Toxicological Profiles
- Biodegradability: Nitroaromatics are often recalcitrant pollutants. The heptyl chain may slow microbial degradation compared to shorter-chain esters (e.g., methyl or ethyl) .
- Toxicity: Nitro groups can form reactive intermediates (e.g., nitroso derivatives), posing genotoxic risks. Structure-activity relationships (SAR) should be explored for risk assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
